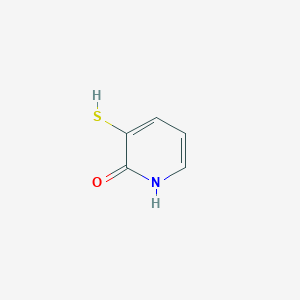

2(1H)-Pyridinone, 3-mercapto-

Description

Significance of the Pyridinone Scaffold in Chemical Research

The pyridinone ring system is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. figshare.comacs.org This versatility stems from several key features. The pyridinone structure contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl group), allowing for specific interactions with biological macromolecules like proteins and enzymes. figshare.comacs.org

Furthermore, the pyridinone moiety can act as a bioisostere for other common chemical groups, such as amides and phenols. figshare.comacs.org Bioisosteric replacement is a strategy used in drug design to modify a lead compound's physicochemical properties—like polarity, lipophilicity, and metabolic stability—while retaining or enhancing its biological activity. figshare.comacs.org

The inherent reactivity of the pyridinone ring also allows for the synthesis of a wide array of derivatives with diverse pharmacological profiles, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties. figshare.comacs.org This adaptability has made the pyridinone scaffold a focal point in the quest for novel therapeutic agents.

Historical Context of 2(1H)-Pyridinone, 3-mercapto- Discovery and Initial Investigations

While research into various pyridinone derivatives has a long history, the specific compound 2(1H)-Pyridinone, 3-mercapto- was first successfully synthesized and characterized in 1996 by Keith Smith and his colleagues. acs.org Prior to this, the synthesis of this key intermediate had not been reported. The primary motivation for its creation was its potential as a versatile precursor for the synthesis of novel and previously inaccessible heterocyclic systems, particularly azaphenoxathiines. acs.org

The synthesis reported by Smith et al. involved a three-step process starting from 2-tert-butylthiazolo[4,5-b]pyridine. acs.org This initial work demonstrated the utility of 2(1H)-Pyridinone, 3-mercapto- by using its disodium (B8443419) salt in condensation reactions to produce new azaphenoxathiine ring systems. acs.org The structures of these novel compounds were confirmed using 13C NMR spectroscopy. acs.org

Subsequent research has explored alternative synthetic routes. For instance, in 2008, a novel cerium(III)-catalyzed, one-pot, three-component coupling reaction was developed for the diastereoselective synthesis of substituted 3-mercapto-2(1H)-pyridinones. This method offered an operationally simple and high-yielding approach to this class of compounds.

Current Research Trajectories and Future Directions for 2(1H)-Pyridinone, 3-mercapto-

Current research involving 2(1H)-Pyridinone, 3-mercapto- continues to build upon its foundation as a valuable synthetic intermediate. Its unique combination of a pyridinone ring and a reactive mercapto group makes it a powerful tool for constructing more complex molecules with potential applications in both medicinal chemistry and materials science.

One significant area of ongoing research is its use in coordination chemistry. The sulfur and nitrogen atoms of the mercaptopyridinone moiety can act as ligands, binding to metal ions to form coordination complexes. csic.es For example, the related compound 6-mercapto-2(1H)-pyridone has been used to synthesize tetranuclear rhodium and iridium complexes. csic.esnih.govacs.orgresearchgate.net The study of such complexes is crucial for the development of new catalysts and materials with unique electronic and magnetic properties.

Future research is likely to focus on several key areas:

Expansion of the Derivative Library: The synthesis of a broader range of derivatives of 2(1H)-Pyridinone, 3-mercapto- will allow for a more thorough exploration of their structure-activity relationships. This could lead to the identification of compounds with enhanced biological activity or improved properties for materials science applications.

Exploration of Pharmacological Potential: Given the wide range of biological activities associated with the pyridinone scaffold, there is significant potential for discovering novel therapeutic applications for derivatives of 2(1H)-Pyridinone, 3-mercapto-. nih.govresearchgate.net

Development of Novel Heterocyclic Systems: Following the initial work of Smith et al., the use of this compound as a building block for creating new and complex heterocyclic frameworks remains a promising avenue for research. acs.org

The continued investigation of 2(1H)-Pyridinone, 3-mercapto- and its derivatives holds considerable promise for advancing our understanding of heterocyclic chemistry and for the development of new technologies and therapies.

Physicochemical and Spectroscopic Data

The following tables provide a summary of the known physicochemical and spectroscopic data for 2(1H)-Pyridinone, 3-mercapto- and the parent compound, 2(1H)-Pyridinone.

Table 1: Physicochemical Properties

| Property | 2(1H)-Pyridinone, 3-mercapto- | 2(1H)-Pyridinone |

|---|---|---|

| Molecular Formula | C₅H₅NOS | C₅H₅NO |

| Molecular Weight | 127.17 g/mol | 95.10 g/mol nist.gov |

| Melting Point | 175-176 °C amazonaws.com | 106-108 °C thegoodscentscompany.com |

| Appearance | - | Pale yellow to brown crystalline powder thegoodscentscompany.com |

Table 2: Spectroscopic Data

| Spectroscopic Technique | 2(1H)-Pyridinone, 3-mercapto- | 2(1H)-Pyridinone |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 6.27 (br, H-5, SH, NH, 3H), 6.87 (br, H-4, 1H), 7.35 (br, H-6, 1H). Note: Peaks were reported as very broad due to solubility issues. amazonaws.com | - |

| ¹³C NMR | Not successfully measured due to solubility problems. amazonaws.com | - |

| Infrared (IR) (KBr) | 2260-3400 (br, SH, NH), 1640, 1610, 1520, 1445, 1425, 1305, 1270, 1250, 1195, 1120, 1090, 1065, 1045, 965, 950, 895 cm⁻¹ amazonaws.com | - |

| Mass Spectrometry (EI-MS) | - | m/z (%) = 95 (100) [M⁺], 67 (35) [M⁺ - CO] chemeurope.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-sulfanyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c7-5-4(8)2-1-3-6-5/h1-3,8H,(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQVMMFFPCCTPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1h Pyridinone, 3 Mercapto and Its Derivatives

Pioneering Synthetic Routes to 2(1H)-Pyridinone, 3-mercapto-

The first successful synthesis of 2(1H)-Pyridinone, 3-mercapto- was a notable achievement, providing access to a previously unavailable key intermediate. acs.orgnih.gov This compound is crucial for producing various azaphenoxathiine ring systems. acs.orgacs.org

The inaugural synthesis of 2(1H)-Pyridinone, 3-mercapto- (also referred to as 3-Mercapto-2(1H)-pyridinone) commences with the readily available starting material, 2-tert-butylthiazolo[4,5-b]pyridine. nih.govacs.orgacs.org This precursor is itself synthesized from 2-aminopyridine (B139424) in three high-yielding steps. acs.org The conversion of this thiazole (B1198619) derivative into the target mercaptopyridinone is accomplished through a straightforward, three-step reaction sequence. acs.orgresearchgate.net

The established multi-step protocol to obtain 2(1H)-Pyridinone, 3-mercapto- is characterized by high-yielding reactions. acs.org The process involves the following key transformations:

Alkaline Hydrolysis: The starting material, 2-tert-butylthiazolo[4,5-b]pyridine, undergoes hydrolysis under alkaline conditions (10% aqueous NaOH) with heating. acs.orgamazonaws.com This step cleaves the thiazole ring, and subsequent autoxidation of the resulting thiol during the process yields bis(2-amino-3-pyridyl) disulfide in a 95% yield. acs.org

Diazotization: The amino groups of the disulfide are then converted to hydroxyl groups via diazotization. This is achieved by treating the bis(2-amino-3-pyridyl) disulfide with sodium nitrite (B80452) in an acidic medium (sulfuric acid and water). amazonaws.com This reaction produces bis(2-oxo-3(1H)-pyridyl) disulfide in a 71% yield. amazonaws.com

Reduction: In the final step, the disulfide bond of bis(2-oxo-3(1H)-pyridyl) disulfide is reduced to the desired thiol. Refluxing the disulfide with hydrazine (B178648) in ethanol (B145695) under an argon atmosphere yields the final product, 2(1H)-Pyridinone, 3-mercapto-, with an 84% yield. acs.orgamazonaws.com

Table 1: High-Yielding Synthesis of 2(1H)-Pyridinone, 3-mercapto-

| Step | Reactant | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Hydrolysis | 2-tert-butylthiazolo[4,5-b]pyridine | 10% aq. NaOH, Reflux | bis(2-amino-3-pyridyl) disulfide | 95% | acs.org |

| 2. Diazotization | bis(2-amino-3-pyridyl) disulfide | NaNO₂, H₂SO₄, H₂O, 0°C | bis(2-oxo-3(1H)-pyridyl) disulfide | 71% | amazonaws.com |

| 3. Reduction | bis(2-oxo-3(1H)-pyridyl) disulfide | NH₂NH₂, EtOH, Reflux | 2(1H)-Pyridinone, 3-mercapto- | 84% | acs.orgamazonaws.com |

Advanced and Green Synthetic Approaches for Substituted Pyridinone Cores

While the pioneering route is effective for the specific target compound, broader research has focused on developing more efficient, versatile, and environmentally friendly methods for synthesizing the core pyridinone structure and its derivatives. iipseries.org These methods often involve one-pot reactions and catalytic systems to improve atom economy and simplify procedures.

One-pot syntheses, where multiple reaction steps are performed in a single reactor without isolating intermediates, represent a significant advancement in efficiency and sustainability. rsc.org Several such strategies have been developed for pyridinone scaffolds:

A modified Bohlmann-Rahtz three-component cyclocondensation combines a 1,3-dicarbonyl compound, ammonia, and an alkynone without an additional acid catalyst to form polysubstituted pyridines. core.ac.uk

A facile method for creating substituted pyridines involves the one-pot reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol with NaOH under mild conditions. rsc.org

A one-pot, two-step synthesis for 6-amino-2-pyridone-3,5-dicarbonitriles utilizes the natural product catalysts betaine (B1666868) and guanidine (B92328) carbonate, highlighting a green chemistry approach. nih.gov

Solvent-free, one-pot, three-component reactions using basic alumina (B75360) (Al2O3) as a catalyst provide an efficient and environmentally friendly route to 2-pyridones. jmaterenvironsci.com

Microwave-assisted one-pot methods have been developed for various pyridone-containing heterocycles, often leading to rapid synthesis and high yields. bohrium.com

Table 2: Examples of One-Pot Syntheses for Pyridinone Derivatives

| Method | Key Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Modified Bohlmann-Rahtz | 1,3-Dicarbonyl, Ammonia, Alkynone | No additional acid catalyst | Polysubstituted Pyridines | core.ac.uk |

| Multicomponent Reaction | 1,3-Dicarbonyl, Aldehyde, Malononitrile, Alcohol | NaOH, Mild conditions | Functionalized Pyridines | rsc.org |

| Two-Step Synthesis | Aldehyde, Malononitrile, Cyanoacetamide | Betaine, Guanidine Carbonate | 6-Amino-2-pyridone-3,5-dicarbonitriles | nih.gov |

| Three-Component Reaction | Enaminone, Ethyl 2-cyanoacetate, Primary Amine | Basic Al₂O₃, Solvent-free, 150°C | 2-Pyridones | jmaterenvironsci.com |

Catalysis is central to modern organic synthesis, enabling efficient and selective transformations. iipseries.org Transition metal catalysis, in particular, plays a crucial role in the formation of pyridinone compounds. iipseries.org

Transition Metal Catalysis: Reactions such as the Povarov reaction, which involves the condensation of an alkyne, an imine, and a nitrile, often use a Lewis acid catalyst. iipseries.org Rh(III)-catalyzed C-H bond activation followed by annulation is another advanced strategy for creating indolopyridone scaffolds. iipseries.org

Acid/Base Catalysis: Both Lewis and Brønsted acids are employed to catalyze the synthesis of diverse 2-pyridone derivatives. iipseries.org Commercially available basic alumina (Al2O3) has proven to be an effective and simple catalyst for 2-pyridone synthesis under solvent-free conditions. jmaterenvironsci.com Other catalysts reported for the synthesis of 3,4-dihydropyridin-2(1H)-ones include ZnBr₂, FeCl₃, and Cu(OTf)₂. nih.gov

Organocatalysis and Biocatalysis: Natural product-derived catalysts like L-proline, betaine, and guanidine carbonate have been used for one-pot syntheses of pyridinone derivatives, offering greener alternatives. nih.govfrontiersin.org

Derivatization Strategies for 2(1H)-Pyridinone, 3-mercapto-

The synthetic utility of 2(1H)-Pyridinone, 3-mercapto- is demonstrated through its use as a precursor in the construction of novel heterocyclic systems. acs.org The reactivity of its disodium (B8443419) salt allows for condensation reactions with various chloro-nitro-aromatic compounds. nih.govacs.orgacs.org

This key intermediate has been used to produce previously unreported azaphenoxathiine ring systems, which are of interest due to their structural relation to compounds with potential biological activity. acs.org The derivatization is achieved by reacting the disodium salt of 2(1H)-Pyridinone, 3-mercapto- with different electrophiles:

Condensation with o-chloronitrobenzene yields 4-azaphenoxathiine . acs.org

Reaction with 2-chloro-3-nitropyridine (B167233) produces 1,6-diazaphenoxathiine . acs.org

Reaction with 3-chloro-4-nitropyridine (B80106) 1-oxide gives 2,6-diazaphenoxathiine 2-oxide , which can be subsequently reduced to 2,6-diazaphenoxathiine . acs.orgacs.org

These reactions showcase the role of 2(1H)-Pyridinone, 3-mercapto- as a versatile building block, enabling access to complex heterocyclic scaffolds that were previously difficult to synthesize. acs.org

Table 3: Derivatization of 2(1H)-Pyridinone, 3-mercapto-

| Reactant | Product | Resulting Ring System | Reference |

|---|---|---|---|

| o-chloronitrobenzene | 4-azaphenoxathiine | Azaphenoxathiine | nih.govacs.org |

| 2-chloro-3-nitropyridine | 1,6-diazaphenoxathiine | Diazaphenoxathiine | nih.govacs.org |

| 3-chloro-4-nitropyridine 1-oxide | 2,6-diazaphenoxathiine 2-oxide | Diazaphenoxathiine oxide | nih.govacs.org |

Synthesis of Substituted 3-Mercapto-2(1H)-pyridinone Analogs

The initial synthesis of the parent compound, 3-Mercapto-2(1H)-pyridinone, has been achieved in three steps starting from the readily available 2-tert-butylthiazolo[4,5-b]pyridine. nih.gov This foundational molecule serves as a crucial starting point for producing a variety of substituted analogs. The general strategy often involves the synthesis of the core pyridinone ring followed by modifications, or the use of pre-substituted precursors that are then cyclized.

One primary method for creating analogs involves the condensation of the disodium salt of 3-Mercapto-2(1H)-pyridinone with various electrophilic reagents. nih.gov For instance, its reaction with o-chloronitrobenzene, 2-chloro-3-nitropyridine, and 3-chloro-4-nitropyridine 1-oxide leads to the formation of complex heterocyclic systems like azaphenoxathiines. nih.gov This demonstrates the utility of the mercapto and pyridinone nitrogen atoms as nucleophilic centers for building larger, fused-ring structures.

Another approach to synthesizing substituted pyridin-2(1H)-one analogs, which can be conceptually applied to mercapto-derivatives, involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents onto the pyridinone ring. nih.gov Additionally, functional groups present on the ring, like a nitro group, can be reduced via catalytic hydrogenation to an amino group, which can then be further modified. nih.gov The regioselective alkylation of the pyridinone ring system is also a critical method for generating derivatives. Depending on the reaction conditions and catalysts used, alkylation can be directed to either the oxygen (O-alkylation) or the nitrogen (N-alkylation) atom, providing a route to two different classes of isomers. researchgate.net

| Reactant | Product | Resulting Heterocyclic System |

|---|---|---|

| o-chloronitrobenzene | 4-azaphenoxathiine | A three-ring system containing one oxygen, one sulfur, and one nitrogen atom. |

| 2-chloro-3-nitropyridine | 1,6-diazaphenoxathiine | A three-ring system containing one oxygen, one sulfur, and two nitrogen atoms. |

| 3-chloro-4-nitropyridine 1-oxide | 2,6-diazaphenoxathiine 2-oxide | A three-ring system containing one oxygen, one sulfur, and two nitrogen atoms with an N-oxide. |

Regioselective Annulations and Cyclocondensation Reactions

Regioselective annulation and cyclocondensation reactions are powerful tools for the construction of the 2(1H)-pyridinone ring system, often allowing for the assembly of highly substituted derivatives in a single step from simple precursors. These reactions involve the formation of one or more rings and are crucial for creating molecular complexity efficiently.

A notable example is the cerium(III)-catalyzed multicomponent stereoselective synthesis of 3-mercapto-2(1H)-pyridinones. acs.org This method highlights the use of lanthanide catalysts in promoting complex cyclocondensation reactions. Another sophisticated approach is the formal [1 + 2 + 3] annulation of anilines with two units of CF3-ynones, which proceeds through a base-promoted, metal-free catalytic system to produce trifluoromethyl-containing 2-pyridones. acs.org This reaction involves a complex cascade including a ring closure/opening sequence and an aza-6π-electrocyclization. acs.org

Cyclocondensation reactions are widely employed in heterocyclic synthesis. For instance, the reaction of cyanoacetamide with various partners can yield 2-pyridone derivatives. researchgate.net A [3+3]-cyclocondensation has been reported between (1,3-thiazolidin-2-ylidene)ketones and reagents like methyl propiolate, leading to functionalized nih.govacs.orgthiazolo[3,2-a]pyridine derivatives, which are structurally related to pyridinones. nuph.edu.ua Transition metal catalysis is also prominent in this area. Rhodium(III)-catalyzed annulation of N-methoxyamides with alkynes has been used to synthesize isoquinolone and pyridone hybrids. beilstein-journals.org Similarly, palladium(0) catalysts enable a three-component spiroannulation reaction involving 1,2-dihaloarenes, alkynes, and 2-naphthols to assemble spirocarbocyclic molecules. rsc.org The regioselectivity of these ring-forming reactions is a key challenge; however, the choice of catalyst and reaction conditions can provide excellent control. For example, Brønsted acid catalysis can achieve regioselective ring opening of 2H-azirines for the synthesis of imidazo[1,2-a]pyridines. researchgate.net

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Multicomponent Cyclocondensation | Aldehydes, active methylene (B1212753) compounds, etc. | Ce(III) | 3-Mercapto-2(1H)-pyridinones | acs.org |

| [1 + 2 + 3] Annulation | Anilines, CF3-ynones | Base-promoted, metal-free | Trifluoromethyl-containing 2-pyridones | acs.org |

| [3+3]-Cyclocondensation | (1,3-Thiazolidin-2-ylidene)ketones, methyl propiolate | Not specified | nih.govacs.orgThiazolo[3,2-a]pyridine derivatives | nuph.edu.ua |

| Rhodium-Catalyzed Annulation | N-methoxyamides, alkynes | Rh(III) | Pyridone/isoquinolone hybrids | beilstein-journals.org |

| Palladium-Catalyzed Spiroannulation | 1,2-Dihaloarenes, alkynes, 2-naphthols | Pd(0) | Spirocarbocyclic molecules | rsc.org |

| Cyclocondensation | Cyanoacetamide, acetylacetone | Piperidine | 2-Pyridone derivatives | researchgate.net |

Chemical Reactivity and Transformation Pathways of 2 1h Pyridinone, 3 Mercapto

Condensation Reactions and Heterocyclic Annulation

The presence of reactive functional groups in 2(1H)-Pyridinone, 3-mercapto- makes it a valuable precursor for the synthesis of more complex heterocyclic structures. Condensation and annulation reactions are particularly significant in this regard, enabling the construction of novel ring systems with potential applications in various fields of chemistry.

Formation of Azaphenoxathiine Ring Systems from 2(1H)-Pyridinone, 3-mercapto- Disodium (B8443419) Salt

The disodium salt of 2(1H)-Pyridinone, 3-mercapto- serves as a key intermediate in the synthesis of azaphenoxathiine ring systems. acs.orgnih.govacs.orgresearchgate.net This salt, when subjected to condensation reactions with appropriate aromatic partners, leads to the formation of these tricyclic heteroaromatic compounds. Specifically, its reaction with o-chloronitrobenzene yields 4-azaphenoxathiine. acs.orgnih.govacs.orgresearchgate.net This transformation underscores the utility of the disodium salt as a building block for constructing complex heterocyclic frameworks. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the thiolate and phenoxide functionalities of the disodium salt displace the chloride and nitro groups of the reaction partner, leading to the fused ring system.

Elaboration of Polycyclic Systems through Reaction with Halo-nitro-pyridines

The synthetic utility of the disodium salt of 2(1H)-Pyridinone, 3-mercapto- extends to the creation of more complex polycyclic systems containing multiple nitrogen atoms. acs.orgnih.govacs.orgresearchgate.net Its condensation with halo-nitro-pyridines provides a direct route to various diazaphenoxathiine isomers. For instance, the reaction with 2-chloro-3-nitropyridine (B167233) results in the formation of 1,6-diazaphenoxathiine. acs.orgnih.govacs.orgresearchgate.net Similarly, when reacted with 3-chloro-4-nitropyridine (B80106) 1-oxide, the product is 2,6-diazaphenoxathiine 2-oxide, which can be subsequently reduced to 2,6-diazaphenoxathiine. acs.orgnih.govacs.orgresearchgate.net These reactions highlight the versatility of 2(1H)-Pyridinone, 3-mercapto- as a scaffold for the synthesis of a range of nitrogen-containing heterocyclic compounds.

Table 1: Synthesis of Azaphenoxathiine and Diazaphenoxathiine Derivatives

| Reactant for Disodium Salt of 2(1H)-Pyridinone, 3-mercapto- | Product | Reference |

| o-chloronitrobenzene | 4-azaphenoxathiine | acs.orgnih.govacs.orgresearchgate.net |

| 2-chloro-3-nitropyridine | 1,6-diazaphenoxathiine | acs.orgnih.govacs.orgresearchgate.net |

| 3-chloro-4-nitropyridine 1-oxide | 2,6-diazaphenoxathiine 2-oxide | acs.orgnih.govacs.orgresearchgate.net |

Redox Chemistry and Associated Transformations

The sulfur atom in 2(1H)-Pyridinone, 3-mercapto- imparts a significant redox character to the molecule, allowing it to participate in both reduction and oxidation processes. These transformations can lead to ring opening or the formation of new, oxidized species, further expanding the chemical space accessible from this starting material.

Reductive Ring Opening Processes involving Pyridinone Derivatives

While specific details on the reductive ring opening of 2(1H)-Pyridinone, 3-mercapto- itself are not extensively documented in the provided search results, related pyridone derivatives have been shown to undergo such transformations. For example, a novel redox reaction has been observed between 8-aza-5,7-dimethyl-2-trifluoromethylchromone and alkyl mercaptoacetates, which leads to the reductive ring opening of a pyrido-fused bicyclic intermediate to yield functionalized 2-pyridone derivatives. acs.orgnih.gov This suggests that under appropriate reductive conditions, the pyridinone ring system can be susceptible to cleavage.

Investigation of Chemical Oxidation Processes

The thiol group in 2(1H)-Pyridinone, 3-mercapto- is susceptible to oxidation. The chemical oxidation of a related compound, 6-mercapto-2(1H)-pyridone, has been studied in the context of its coordination chemistry. csic.esnih.govresearchgate.net The diolefin complexes of this ligand are redox-active and can be selectively oxidized using mild one-electron oxidants like silver trifluoromethanesulfonate (B1224126) (AgCF3SO3) or ferrocenium (B1229745) hexafluorophosphate (B91526) ([Cp2Fe]PF6) to form stable cationic mixed-valence complexes. csic.esnih.govresearchgate.net This indicates that the sulfur atom can be readily oxidized, which is a common characteristic of mercapto-substituted heterocyclic compounds. wikipedia.org

Nucleophilic and Electrophilic Reactivity Profiles

The dual functionality of 2(1H)-Pyridinone, 3-mercapto- dictates its nucleophilic and electrophilic character. The thiol group is a potent nucleophile, particularly in its deprotonated thiolate form, while the pyridinone ring possesses sites susceptible to both nucleophilic and electrophilic attack.

The nucleophilicity of the sulfur atom is evident in the condensation reactions discussed previously, where the thiolate anion attacks electrophilic carbon centers on aromatic rings. acs.orgnih.govacs.orgresearchgate.net Generally, thiols and their corresponding thiolate anions are excellent nucleophiles due to the large atomic radius of sulfur, which effectively stabilizes the charge. nih.gov

The pyridinone ring itself can exhibit varied reactivity. The electron-donating character of the hydroxyl and mercapto groups can activate the ring towards electrophilic substitution. Conversely, the presence of the electron-withdrawing carbonyl group and the ring nitrogen can render certain positions susceptible to nucleophilic attack, a reactivity pattern well-established for pyridine (B92270) and its derivatives. abertay.ac.uk Nucleophilic substitution reactions are particularly favored at the 2- and 4-positions of the pyridine ring, especially when it is part of a pyridinium (B92312) salt or an N-oxide. abertay.ac.uk The reactivity of pyridone derivatives in nucleophilic-type ring transformations has also been demonstrated, where electron-deficient pyridones undergo ring opening upon treatment with nucleophiles like amines. nih.gov

Examination of Nucleophilic Displacement Reactions

The sulfur atom in 2(1H)-Pyridinone, 3-mercapto- is a soft nucleophile, readily participating in nucleophilic displacement reactions with suitable electrophiles. A primary example of this reactivity is S-alkylation, where the thiol group displaces a leaving group from an alkyl halide or other alkylating agent. This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more potent thiolate nucleophile.

Research has shown that the disodium salt of 3-mercapto-2(1H)-pyridinone, formed by treatment with a strong base, is a versatile intermediate for nucleophilic substitution. nih.gov This salt readily condenses with activated aryl halides, such as o-chloronitrobenzene, 2-chloro-3-nitropyridine, and 3-chloro-4-nitropyridine 1-oxide. nih.gov These reactions result in the formation of novel heterocyclic systems like 4-azaphenoxathiine, 1,6-diazaphenoxathiine, and 2,6-diazaphenoxathiine 2-oxide, respectively. nih.gov The reaction proceeds through a nucleophilic aromatic substitution mechanism where the thiolate anion attacks the electron-deficient aromatic ring, displacing the chloride.

The general scheme for the S-alkylation of 2(1H)-pyridinone, 3-mercapto- can be represented as follows:

Scheme 1: General S-Alkylation Reaction

2(1H)-Pyridinone, 3-mercapto- + R-X → 3-(Alkylthio)-2(1H)-pyridinone + HX (where R is an alkyl or aryl group and X is a leaving group)

Studies on related 3-cyanopyridine-2(1H)-thiones further illustrate the propensity for S-alkylation. These compounds are readily alkylated by alkyl iodides and halomethylcarbonyl compounds, leading to the corresponding 2-alkylthio-pyridines. nih.govsciforum.net While the electron-withdrawing cyano group in these analogues influences the reactivity, the fundamental pathway of nucleophilic attack by the sulfur atom remains a common feature. bohrium.com

The table below summarizes examples of nucleophilic displacement reactions involving 2(1H)-Pyridinone, 3-mercapto- and its derivatives.

| Reactant (Nucleophile) | Electrophile | Product | Reference |

| Disodium salt of 3-mercapto-2(1H)-pyridinone | o-Chloronitrobenzene | 4-Azaphenoxathiine | nih.gov |

| Disodium salt of 3-mercapto-2(1H)-pyridinone | 2-Chloro-3-nitropyridine | 1,6-Diazaphenoxathiine | nih.gov |

| Disodium salt of 3-mercapto-2(1H)-pyridinone | 3-Chloro-4-nitropyridine 1-oxide | 2,6-Diazaphenoxathiine 2-oxide | nih.gov |

| 5-Aryl-3-cyanopyridine-2(1H)-thione | Alkyl iodides | 2-(Alkylthio)-5-aryl-3-cyanopyridine | nih.gov |

| 5-Benzoyl-3-cyano-6-phenylpyridine-2(1H)-thione | Alkyl halides | 2-(Alkylthio)-5-benzoyl-3-cyano-6-phenylpyridine | sciforum.net |

Reactivity of Pyridinone Derivatives with Activated Substrates

The nucleophilic character of the thiol group in 2(1H)-Pyridinone, 3-mercapto- and its derivatives extends to reactions with a variety of activated substrates beyond simple alkyl halides. These substrates often contain electron-withdrawing groups that make them more susceptible to nucleophilic attack.

As previously mentioned, the disodium salt of 3-mercapto-2(1H)-pyridinone demonstrates significant reactivity with activated nitro-substituted chloropyridines and chloronitrobenzene. nih.gov The nitro groups in these substrates activate the aromatic ring towards nucleophilic substitution, facilitating the displacement of the chloro substituent by the sulfur nucleophile. This reactivity is pivotal for the synthesis of complex, fused heterocyclic structures. nih.govacs.org

In a related context, derivatives such as 3-formylpyridine-2(1H)-thione react with α-bromocarbonyl compounds. abertay.ac.uk In these reactions, the carbon atom adjacent to the carbonyl group is electrophilic and is readily attacked by the thiolate, leading to the formation of a new carbon-sulfur bond and subsequent cyclization to form thieno[2,3-b]pyridines. abertay.ac.uk

The reactivity of the sulfur atom is regioselective, with alkylation occurring at the chalcogen atom. bohrium.com This selectivity is a key feature in the synthetic utility of these compounds. The resulting 2-(alkylthio)pyridine derivatives can themselves serve as precursors for further transformations. For instance, subsequent intramolecular cyclization of 2-(alkylthio)pyridine-3-carbonitriles, formed from the S-alkylation of 3-cyanopyridine-2(1H)-thiones, is a common route to thieno[2,3-b]pyridines. sciforum.net

The table below provides examples of reactions with activated substrates.

| Pyridinone Derivative | Activated Substrate | Resulting Product Class | Key Transformation | Reference |

| 3-Mercapto-2(1H)-pyridinone (as disodium salt) | 2-Chloro-3-nitropyridine | Diazaphenoxathiine | Nucleophilic aromatic substitution | nih.gov |

| 3-Mercapto-2(1H)-pyridinone (as disodium salt) | 3-Chloro-4-nitropyridine 1-oxide | Diazaphenoxathiine oxide | Nucleophilic aromatic substitution | nih.gov |

| 3-Formylpyridine-2(1H)-thione | α-Bromocarbonyl compounds | Thieno[2,3-b]pyridines | S-alkylation followed by cyclization | abertay.ac.uk |

| 3-Cyanopyridine-2(1H)-thiones | Halomethylcarbonyl compounds | Thieno[2,3-b]pyridines | S-alkylation and subsequent cyclization | nih.gov |

Spectroscopic Characterization and Structural Elucidation of 2 1h Pyridinone, 3 Mercapto Analogues

Electronic Spectroscopy and Photoelectron Studies

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions and Tautomeric Analysis

Ultraviolet-Visible (UV/Vis) spectroscopy is a powerful technique for investigating the electronic structure and tautomeric equilibria of pyridinone and pyridinethione systems in solution. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For molecules like 2(1H)-pyridinone, 3-mercapto-, the key electronic transitions include π → π* (an electron from a pi bonding orbital is excited to a pi anti-bonding orbital) and n → π* (an electron from a non-bonding orbital, such as on the sulfur or oxygen atom, is excited to a pi anti-bonding orbital). libretexts.org

The position and intensity of these absorption bands are highly sensitive to the molecule's structure and its environment, making UV/Vis spectroscopy ideal for studying tautomerism. The equilibrium between the thione form (3-mercapto-2(1H)-pyridone) and the thiol form (3-mercapto-2-hydroxypyridine) can be significantly influenced by the polarity of the solvent. cdnsciencepub.com

Research on analogous compounds has established clear trends:

Solvent Effects: In polar solvents such as water and alcohols, the equilibrium tends to favor the more polar thione (or pyridone) tautomer. cdnsciencepub.comresearchgate.net Conversely, in non-polar solvents, the thiol (or hydroxypyridine) form is favored. cdnsciencepub.comresearchgate.net

Tautomer-Specific Absorption: The two tautomers possess distinct electronic systems, resulting in different absorption spectra. This allows for the quantitative determination of the concentration of each form in solution under various conditions. researchgate.netresearchgate.net Generally, the hydroxypyridine form's primary absorption band is found at a shorter wavelength compared to the pyridone form. researchgate.net The n → π* transitions are typically of lower intensity than π → π* transitions.

The electronic spectrum of a ligand containing a thioamide moiety, for example, showed two primary bands at 35,087 cm⁻¹ and 27,248 cm⁻¹, which were assigned to π→π* transitions of the aromatic system and n→π* transitions of the carbonyl group, respectively. researchgate.net These findings provide a reference for the types of transitions expected in 3-mercapto-2(1H)-pyridinone.

Table 1: Influence of Solvent and Tautomeric Form on UV/Vis Absorption

| Tautomer | Solvent Type | Expected Wavelength Shift | Predominant Transition(s) |

| Thione Form | Polar (e.g., Ethanol (B145695), Water) | Red Shift (Longer λ) | π → π, n → π |

| Thiol Form | Non-polar (e.g., Hexane) | Blue Shift (Shorter λ) | π → π* |

This solvatochromic behavior is a key diagnostic feature in the analysis of these tautomeric systems.

Photoelectron Spectroscopy for Ionization Potential Analysis

Photoelectron spectroscopy (PES) is an essential technique for determining the ionization potentials of molecules in the gas phase. It provides direct insight into the energies of molecular orbitals and is particularly useful for analyzing tautomeric equilibria in a solvent-free environment. rsc.org The method involves irradiating a molecule with high-energy photons, causing the ejection of an electron. By measuring the kinetic energy of the ejected electron, the binding energy, or ionization potential (IP), can be determined.

Since different tautomers have distinct electronic structures, their photoelectron spectra and ionization potentials will also be different. This allows for their identification and quantification in the gas phase. rsc.org Studies on a range of hydroxypyridines and mercaptopyridines have demonstrated that the hydroxy and mercapto tautomers are predominant in the vapor phase. rsc.org However, for the 2-substituted series, which includes the parent structure of the title compound, significant quantities of both the pyridone/pyridinethione and the hydroxypyridine/mercaptopyridine tautomers are found to exist in equilibrium. rsc.org

The ionization potentials for the parent 2-pyridone/2-hydroxypyridine (B17775) system have been experimentally determined to be distinct, further enabling their differentiation.

Table 2: Gas Phase Ionization Potentials of 2-Pyridone Analogues

| Compound | Tautomeric Form | Ionization Potential (eV) | Method | Reference |

| 2-Hydroxypyridine | Hydroxy (enol) | 8.45 | fs-MPI | nih.gov |

| 2(1H)-Pyridinone | Pyridone (keto) | 8.62 ± 0.03 | PE | nist.gov |

| 2(1H)-Pyridinone | Pyridone (keto) | 8.93 | fs-MPI | nih.gov |

| 1-Methyl-2(1H)-pyridone | Pyridone (fixed) | 8.2 | PE | nist.gov |

| 2-Methoxypyridine | Hydroxy (fixed) | 8.52 | PE | rsc.org |

fs-MPI: femtosecond multiphoton ionization; PE: Photoelectron Spectroscopy.

The data clearly show that the fixed pyridone and hydroxypyridine analogues have measurably different ionization potentials, providing a basis for analyzing the tautomeric mixture of 2(1H)-Pyridinone, 3-mercapto-.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique is invaluable for unambiguously identifying the predominant tautomeric form in the crystal lattice and for characterizing the intermolecular interactions that stabilize the crystal packing.

For mercaptopyridine analogues, crystallographic studies have shown that the pyridinethione tautomer is the form consistently observed in the solid state. rsc.org A study involving the co-crystals of 2-mercaptopyridine (B119420) and 4-mercaptopyridine (B10438) found that in all cases, the molecules adopted the N-protonated pyridinethione form. rsc.org This preference is attributed to the ability of the thione tautomer to form stronger and more stabilizing intermolecular hydrogen bonds, such as N–H⋯S, compared to the S–H⋯A (where A is a hydrogen bond acceptor) interactions that would be present in the thiol tautomer's crystal structure. rsc.org

This observation is consistent with findings for related pyridone systems. For example, single-crystal X-ray diffraction of 3-cyano-2(1H)-pyridone analogues reveals that they exist in the pyridone form in the solid state, with crystal packing stabilized by a network of intermolecular interactions, including cyclic dimers formed by N–H⋯O hydrogen bonds. nih.gov Similarly, the parent 2-pyridone is known to exist as the keto tautomer in the solid state, forming helical structures stabilized by hydrogen bonds. chemeurope.com In the crystal structures of metal complexes with 3-hydroxy-2(1H)-pyridinone ligands, strong intramolecular hydrogen bonding between the amide proton and the adjacent oxygen donor is also a key feature. google.com

Table 3: Solid-State Structural Features of Pyridinone/Pyridinethione Analogues

| Compound Family | Predominant Tautomer in Solid State | Key Intermolecular Interactions | Reference |

| Mercaptopyridines | Pyridinethione | N–H⋯S Hydrogen Bonds | rsc.org |

| 3-Cyano-2(1H)-pyridones | Pyridone | N–H⋯O Hydrogen Bonds (Cyclic Dimers) | nih.gov |

| 2-Pyridone | Pyridone | N–H⋯O Hydrogen Bonds (Helical Chains) | chemeurope.com |

| 3-Hydroxy-2(1H)-pyridinones | Pyridone | N–H⋯O Hydrogen Bonds | google.com |

These collective findings strongly indicate that 2(1H)-Pyridinone, 3-mercapto- will exist as the thione tautomer in the solid state, stabilized by a robust network of hydrogen bonds.

Coordination Chemistry and Ligand Design Principles Involving 2 1h Pyridinone, 3 Mercapto

2(1H)-Pyridinone, 3-mercapto- as a Ligand in Metal Complexes

The presence of hard (N, O) and soft (S) donor atoms within a single rigid framework makes 2(1H)-pyridinone, 3-mercapto- an intriguing ligand for a variety of metal ions, leading to complexes with unique structural and electronic properties.

The synthesis of the parent ligand, 3-mercapto-2(1H)-pyridinone, can be achieved in high yields through a multi-step process starting from 2-tert-butylthiazolo[4,5-b]pyridine. acs.orgnih.gov The formation of metal complexes typically involves the deprotonation of the ligand to form its anionic salt, which then reacts with a suitable metal precursor. For instance, the disodium (B8443419) salt of the ligand can be condensed with various metal-halide starting materials. acs.orgnih.gov

A general synthetic approach, analogous to that used for the isomeric 6-mercapto-2(1H)-pyridone, involves the in situ generation of the deprotonated ligand salt followed by reaction with a metal complex, such as [M(µ-Cl)(diolefin)]₂ (where M = Rh, Ir). csic.esresearchgate.net This method has been successfully used to produce polynuclear rhodium and iridium complexes. csic.esresearchgate.net

The resulting metal complexes are characterized using a suite of analytical techniques. Elemental analysis, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) are essential for confirming the stoichiometry and connectivity of the complexes. csic.es For a definitive structural elucidation, single-crystal X-ray diffraction is the premier method, providing precise information on bond lengths, bond angles, and coordination geometry. csic.esresearchgate.net Spectroscopic methods like Fourier-transform infrared (FTIR) and UV-Vis are also employed to probe the bonding and electronic properties of the complexes. asianpubs.orgresearchgate.net

Due to its array of donor atoms, 2(1H)-pyridinone, 3-mercapto- can exhibit multiple coordination modes. Structural studies on the closely related ligand 6-mercapto-2(1H)-pyridone have shown that it can act as a doubly deprotonated, S,N,O-tridentate ligand. csic.esresearchgate.net In this mode, the ligand uses the sulfur of the mercapto group, the nitrogen of the pyridinone ring, and the exocyclic oxygen to bind metal centers. This tridentate chelation allows the ligand to act as a six-electron donor, capable of supporting and bridging multiple metal atoms to form stable tetranuclear structures. csic.esresearchgate.net

In these polynuclear complexes, the ligand exhibits a specific bridging coordination mode, for example, a 1κO, 2κN, 3:4κ²S mode in a tetranuclear rhodium complex, where it bridges four metal atoms in a zig-zag arrangement. csic.esresearchgate.net This versatile bridging capability is a hallmark of pyridone-based ligands and allows for the construction of complex molecular architectures. asianpubs.org

Table 1: Coordination Characteristics of Mercapto-Pyridinone Ligands in Metal Complexes

| Feature | Description | Reference |

| Ligand Type | 6-mercapto-2(1H)-pyridone (isomer) | csic.esresearchgate.net |

| Coordination Mode | S,N,O-tridentate, bridging | csic.esresearchgate.net |

| Electron Donation | Six-electron donor (doubly deprotonated) | csic.es |

| Resulting Structure | Tetranuclear metal complexes (e.g., [Rh₄(µ-PySO)₂(cod)₄]) | csic.es |

| Metal Centers | Rhodium (Rh), Iridium (Ir) | csic.esresearchgate.net |

Role of Pyridinone Derivatives in Zinc-Binding Group Design

The structural features of 2(1H)-pyridinone, 3-mercapto- make it an excellent candidate for a zinc-binding group (ZBG), also known as a metal-binding pharmacophore (MBP), in the design of metalloenzyme inhibitors. researchgate.netnih.gov

Hydroxypyridinethiones (HOPTOs), which include the 3-mercapto-2(1H)-pyridinone scaffold, are recognized as strong ligands for metal ions and are considered highly suitable for coordinating to the active site metal ions in metalloenzymes. nih.gov The combination of a soft sulfur donor and a hard oxygen donor allows for potent chelation of zinc(II), which is a borderline hard-soft acid. nih.gov This makes the scaffold a promising alternative to more commonly used ZBGs like hydroxamates. researchgate.net

The exploration of this scaffold involves the synthesis of libraries of isosteres, where the core pyridinone ring is modified to tune its electronic and pharmacokinetic properties while maintaining the essential metal-binding motif. nih.gov These libraries are then screened against various metalloenzymes, such as matrix metalloproteinases (MMPs), to identify potent and selective inhibitors. nih.govresearchgate.net Crystallographic studies of model zinc complexes with HOPTO ligands confirm that they bind in a strong, bidentate fashion to the zinc(II) ion. nih.govresearchgate.net

Table 2: Properties of Representative Hydroxypyridinethione (HOPTO) Isosteres

| Compound | Isomer Type | Calculated logP | Measured logD₇.₄ | Target Enzyme Example | Reference |

| 1,2-HOPTO | 1-hydroxy-2(1H)-pyridinethione | 0.51 | -1.86 | MMP-12 | nih.gov |

| 2,3-HOPTO | 3-hydroxy-2(1H)-pyridinethione | 0.49 | -1.78 | MMP-12 | nih.gov |

| 3,4-HOPTO | 3-hydroxy-4(1H)-pyridinethione | 0.37 | -2.00 | MMP-12 | nih.gov |

Metalloenzymes are a critical class of drug targets, and their function often depends on a catalytic metal ion, frequently zinc(II). researchgate.netmdpi.com The mercapto moiety is a well-established functional group for chelating zinc ions within the active sites of these enzymes. mdpi.com

Modeling studies and experimental data for related compounds indicate that scaffolds like 2(1H)-pyridinone, 3-mercapto- can fit readily into the active sites of metalloenzymes such as matrix metalloproteinases. researchgate.net Within the active site, the ligand is positioned such that its sulfur and oxygen atoms can form strong coordinate bonds with the catalytic zinc(II) ion, effectively inhibiting the enzyme's function. nih.govresearchgate.net Beyond direct metal chelation, other parts of the inhibitor molecule can form crucial interactions, such as hydrogen bonds or hydrophobic contacts, with amino acid residues lining the active site pocket. mdpi.com These secondary interactions are vital for achieving high binding affinity and selectivity for the target enzyme over other metalloenzymes. researchgate.netmdpi.com

Hydrogen Bonding Interactions in Pyridinone-Metal Coordination Systems

In a coordinated metal complex, these functional groups are available to form hydrogen bonds with other components of the system. These interactions can be intramolecular, for example with other ligands bound to the same metal center, or intermolecular. Intermolecular hydrogen bonds can form with solvent molecules or, crucially, with the amino acid residues of a protein's active site. researchgate.netd-nb.info The ability of the carbonyl oxygen to accept hydrogen bonds and the N-H group to donate them can help to orient the inhibitor within an enzyme's binding pocket and contribute significantly to the stability of the enzyme-inhibitor complex. researchgate.net Studies on simpler molecules containing both -OH and -SH groups, such as 2-mercaptoethanol, show that hydrogen bonds form preferentially with the more electronegative oxygen atom, a principle that also applies to the competitive hydrogen-bonding environment of the pyridinone ligand. nih.gov These non-covalent interactions are fundamental to the ligand's function in both coordination chemistry and medicinal chemistry.

Computational Chemistry and Theoretical Investigations of 2 1h Pyridinone, 3 Mercapto

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost with accuracy. nih.govacs.org It is particularly well-suited for studying systems like substituted pyridinones. acs.orgmdpi.com Methods such as the hybrid functional B3LYP and modern long-range corrected functionals like CAM-B3LYP and ωB97XD, often paired with Pople-style (e.g., 6-311++G(d,p)) or correlation-consistent (e.g., aug-cc-pVDZ) basis sets, are frequently employed to investigate these types of molecules. mdpi.comsemanticscholar.org Such studies provide fundamental information on the electronic and structural properties of the molecule.

A primary application of DFT is the optimization of the molecular geometry to find the lowest energy structure. chemrxiv.org This process determines key parameters such as bond lengths, bond angles, and dihedral angles. For 2(1H)-Pyridinone, 3-mercapto-, DFT calculations would distinguish between the geometric parameters of the thione tautomer (containing a C=S bond and an N-H bond) and the thiol tautomer (containing a C-S-H group and a C=N bond).

Beyond geometry, DFT elucidates the electronic structure. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity, stability, and electronic transitions. researchgate.net Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) map visually identifies the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Illustrative Data from a Hypothetical DFT Calculation on 2(1H)-Pyridinone, 3-mercapto- (Thione Tautomer):

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) | Significance |

|---|---|---|

| C=O Bond Length | ~1.23 Å | Characteristic of a carbonyl group. |

| C=S Bond Length | ~1.68 Å | Characteristic of a thiocarbonyl group. |

| N-H Bond Length | ~1.01 Å | Typical N-H single bond. |

| HOMO Energy | -6.5 eV | The HOMO-LUMO gap (~4.5 eV) indicates kinetic stability and influences electronic spectra. |

| LUMO Energy | -2.0 eV | |

| Dipole Moment | ~3.5 D | Indicates a polar molecule, affecting solubility and intermolecular interactions. |

DFT calculations are highly effective at predicting the vibrational spectra (IR and Raman) of molecules. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed, which yields the harmonic vibrational frequencies. wisc.edu These theoretical frequencies are often systematically scaled to improve agreement with experimental data, accounting for anharmonicity and basis set limitations. nih.gov

For 2(1H)-Pyridinone, 3-mercapto-, this analysis is crucial for distinguishing between the thione and thiol tautomers. Each tautomer has unique vibrational signatures. For example, the thione form would exhibit a strong C=S stretching vibration, while the thiol form would show a characteristic S-H stretching mode. Comparing the calculated spectra of each tautomer with experimental IR and Raman data allows for the unambiguous identification of the dominant form in a given phase (gas, solution, or solid). researchgate.netscispace.com

Illustrative Vibrational Frequencies for Distinguishing Tautomers of 2(1H)-Pyridinone, 3-mercapto-:

| Vibrational Mode | Expected Frequency Range (Thione Form) | Expected Frequency Range (Thiol Form) |

|---|---|---|

| ν(S-H) stretch | Absent | ~2550-2600 cm⁻¹ |

| ν(N-H) stretch | ~3400-3450 cm⁻¹ | Absent |

| ν(C=O) stretch | ~1650-1670 cm⁻¹ | ~1640-1660 cm⁻¹ |

| ν(C=S) stretch | ~1050-1150 cm⁻¹ | Absent |

Advanced Computational Methodologies

While DFT is a versatile tool, more computationally intensive methods are often required for higher accuracy, particularly when calculating reaction energies and barrier heights.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and particularly Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation than standard DFT functionals. chemrxiv.orgmdpi.com Coupled Cluster with single, double, and perturbative triple excitations, known as CCSD(T), is often considered the "gold standard" in quantum chemistry for its ability to yield highly accurate single-point energies. nih.govsemanticscholar.org

For 2(1H)-Pyridinone, 3-mercapto-, these high-level calculations are essential for accurately determining the relative energies of the thione and thiol tautomers. The small energy differences that often govern tautomeric equilibria demand this level of precision. mdpi.comsemanticscholar.org By calculating the energies of the tautomers and the transition state connecting them, a detailed energetic landscape can be mapped. This reveals not only which tautomer is more stable but also the kinetic barrier for their interconversion. Studies on the parent 2-hydroxypyridine (B17775)/2-pyridone system show that different computational methods can sometimes disagree on which tautomer is more stable in the gas phase, highlighting the need for high-accuracy methods like CCSD. mdpi.comsemanticscholar.org

Illustrative Relative Energies (ΔE) for Tautomerization (Thiol vs. Thione):

| Method | Basis Set | ΔE (kJ/mol) (E_thiol - E_thione) |

|---|---|---|

| B3LYP | 6-311++G(d,p) | +5.2 |

| M06-2X | 6-311++G(d,p) | -2.1 |

| CCSD(T) | aug-cc-pVTZ | -4.5 |

Note: These are hypothetical values illustrating that different methods can yield different stability predictions. A negative value indicates the thiol form is more stable.

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics, solvation, and interactions with their environment. nih.gov Non-adiabatic MD simulations can even be used to model the relaxation pathways of photo-excited molecules, including processes like intersystem crossing and proton transfer. researchgate.netdiva-portal.org

For more complex scenarios, such as the behavior of 2(1H)-Pyridinone, 3-mercapto- in an explicit solvent or bound to a biological macromolecule, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often employed. researchgate.net In a QM/MM simulation, the chemically active region (e.g., the pyridinone molecule) is treated with a high-level QM method, while the surrounding environment (e.g., water molecules or protein residues) is treated with a computationally less expensive MM force field. aip.org This multiscale approach allows for the study of chemical reactions and processes within a realistic, complex environment, which would be computationally prohibitive to treat entirely with QM methods. researchgate.net Such a simulation could be used to understand how hydrogen bonding with water molecules affects the tautomeric equilibrium of 2(1H)-Pyridinone, 3-mercapto-. researchgate.netacs.org

Reactivity and Mechanistic Pathway Predictions

A key goal of computational chemistry is to predict how a molecule will behave in a chemical reaction. By combining the methods described above, a comprehensive picture of the reactivity of 2(1H)-Pyridinone, 3-mercapto- can be developed.

Frontier Molecular Orbital (FMO) theory, using the calculated HOMO and LUMO energies, provides a first approximation of reactivity. researchgate.net A low HOMO-LUMO gap suggests higher reactivity. The locations of these orbitals indicate the likely sites for nucleophilic (where HOMO is largest) and electrophilic (where LUMO is largest) attack.

For predicting reaction mechanisms, researchers map the potential energy surface (PES) of the reaction. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. semanticscholar.org By calculating the activation energy (the energy difference between the reactant and the transition state), the feasibility and rate of a reaction can be predicted. nih.gov For 2(1H)-Pyridinone, 3-mercapto-, this could be applied to understand its synthesis, its potential to act as a proton shuttle, or its mechanism of action if it were to function as an inhibitor in a biological system. acs.orgnih.govacs.org For example, computational studies could elucidate the pathway for its condensation with electrophiles, as seen in its use for synthesizing azaphenoxathiine systems. acs.orgnih.govacs.org

Elucidation of Reaction Mechanisms (e.g., proton transfer, bond formation)

The principal reaction mechanism investigated for pyridinone systems is prototropic tautomerism, a form of intramolecular proton transfer. In the case of 2(1H)-Pyridinone, 3-mercapto-, this involves the migration of a proton between the nitrogen and sulfur atoms, leading to an equilibrium between the thione and thiol forms.

Theoretical calculations on the analogous 2-pyridinethione/2-pyridinethiol system show that direct proton transfer in an isolated molecule faces a significant energy barrier. researchgate.net However, the presence of solvent molecules, particularly water, can dramatically alter the mechanism. Water molecules can act as a bridge, facilitating a concerted proton transfer through a cyclic transition state. researchgate.net This water-assisted mechanism significantly lowers the activation energy required for the tautomerization to occur. researchgate.netacs.org

For the related 2-hydroxypyridine/2-pyridone system, computational studies have extensively detailed this proton transfer. The reaction can proceed through several pathways, including direct transfer within a monomer or transfer within self-associated dimers or solvent-associated complexes. mdpi.com In the gas phase, the tautomerization of a single molecule is hindered by a high activation barrier of approximately 35 kcal/mol. acs.org The mechanism is often described as a 1,3-proton shift. mdpi.com Quantum mechanics/molecular mechanics (QM/MM) simulations have been employed to reveal these mechanisms at an atomic level, confirming the critical role of tautomerization in various chemical and biological processes. researchgate.netnih.gov

Transition State Characterization and Reaction Kinetics

The transition state for the proton transfer in pyridinone systems is characterized by an intermediate geometry where the proton is partially bonded to both the donor and acceptor atoms. For the unassisted, intramolecular transfer, this involves a strained three-membered ring-like structure. chemrxiv.org In solvent-assisted transfers, the transition state incorporates one or more solvent molecules, forming a less strained cyclic arrangement. For instance, calculations on 2-pyridinethione show that the inclusion of a single water molecule significantly lowers the barrier height for proton transfer from the thione to the thiol form. researchgate.net

Kinetic studies, informed by computational chemistry, focus on determining the activation energies (energy barriers) for these tautomerization processes. For the analogous 2-hydroxypyridine system, the barrier for the uncatalyzed reaction is high, making it slow at room temperature. acs.org However, catalysis by water reduces this barrier substantially. The barrier for the S1 tautomerization (in the first excited state) is 18.4 kcal/mol for the monomer, which is reduced to 5.6 kcal/mol with one water molecule and 6.4 kcal/mol with two water molecules. acs.org Similar catalytic effects are observed in the ground state. acs.org

| System | Mechanism | Computational Method | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| 2-Hydroxypyridine | Uncatalyzed Monomer (Ground State) | MP2/6-31G | ~35 | acs.org |

| 2-Hydroxypyridine | Uncatalyzed Monomer (Excited State, S1) | MR-CI/6-31G | 18.4 | acs.org |

| 2-Hydroxypyridine-(H₂O) | One-Water-Assisted (Excited State, S1) | MR-CI/6-31G | 5.6 | acs.org |

| 2-Hydroxypyridine-(H₂O)₂ | Two-Water-Assisted (Excited State, S1) | MR-CI/6-31G | 6.4 | acs.org |

| 2-Pyridinethione | Water-Assisted | B3LYP/6-311++G(2d,2p) | Significantly lower than unassisted | researchgate.net |

Aromaticity Analysis and Electronic Delocalization in Pyridinone Systems

The tautomeric equilibrium in pyridinone systems is closely linked to changes in aromaticity and π-electron delocalization. researchgate.net The thiol form (3-mercapto-2-pyridinol) possesses a fully aromatic pyridine (B92270) ring, similar to pyridine itself. In contrast, the thione form (2(1H)-Pyridinone, 3-mercapto-) contains a C=S double bond exocyclic to the ring, which disrupts the cyclic conjugation to some extent, leading to reduced aromaticity. stackexchange.comscribd.com

Computational methods are used to quantify the aromaticity of each tautomer. Aromaticity can be assessed through various indices, including geometric criteria (like the Harmonic Oscillator Model of Aromaticity, HOMA), magnetic criteria (like Nucleus-Independent Chemical Shift, NICS), and energetic criteria (aromatic stabilization energy, ASE). Studies on the parent 2-pyridone show that the lactam (keto) form has less aromatic character than the lactim (enol) form. researchgate.netstackexchange.com This difference in aromatic stabilization is a key factor driving the position of the tautomeric equilibrium. The gain in aromaticity favors the thiol/enol form, while other factors like bond energies and solvent effects can favor the thione/keto form. researchgate.net In polar solvents, the more polar pyridone/thione form is often stabilized. mdpi.com

The electronic delocalization in these systems can be analyzed using Natural Bond Orbital (NBO) analysis. mdpi.com In the thiol form, there is significant π-electron delocalization across the entire pyridine ring. In the thione form, delocalization involves a cross-conjugated system including the exocyclic C=S bond, which can be described by a zwitterionic resonance structure where a positive charge develops on the nitrogen and a negative charge on the sulfur. stackexchange.com This "aromatic zwitterion" model helps to explain the properties of pyridone-like compounds. stackexchange.com

| Tautomer | General Form | Aromaticity | Key Electronic Feature | Reference |

|---|---|---|---|---|

| 2-Hydroxypyridine | Enol/Lactim | More Aromatic | Fully conjugated 6π-electron ring | researchgate.net |

| 2-Pyridone | Keto/Lactam | Less Aromatic | Can be described by an aromatic zwitterionic resonance structure | stackexchange.com |

| 2-Pyridinethiol | Thiol | Aromatic | Aromatic pyridine ring | researchgate.net |

| 2-Pyridinethione | Thione | Less Aromatic | Disrupted cyclic conjugation due to exocyclic C=S | researchgate.net |

Advanced Research Applications of 2 1h Pyridinone, 3 Mercapto and Its Structural Motifs

Precursors in Complex Heterocyclic Synthesis

The strategic placement of reactive functional groups in 2(1H)-Pyridinone, 3-mercapto- makes it an important precursor for the construction of more elaborate heterocyclic systems.

2(1H)-Pyridinone, 3-mercapto- serves as a key starting material in the synthesis of polycyclic azaphenoxathiine systems. The disodium (B8443419) salt of 3-mercapto-2(1H)-pyridinone can be condensed with various ortho-halonitroarenes to generate these complex heterocyclic structures. nih.govacs.org For instance, its reaction with o-chloronitrobenzene yields 4-azaphenoxathiine. nih.govacs.org Similarly, condensation with 2-chloro-3-nitropyridine (B167233) and 3-chloro-4-nitropyridine (B80106) 1-oxide leads to the formation of 1,6-diazaphenoxathiine and 2,6-diazaphenoxathiine 2-oxide, respectively. nih.govacs.org The latter can be subsequently reduced to 2,6-diazaphenoxathiine. nih.govacs.org The structures of these novel azaphenoxathiine systems have been confirmed through techniques like 13C NMR spectroscopy. nih.govacs.org

The synthesis of 3-mercapto-2(1H)-pyridinone itself can be achieved in three high-yielding steps from the readily available 2-tert-butylthiazolo[4,5-b]pyridine. nih.govacs.org This accessibility further enhances its utility as a precursor for these complex heterocyclic systems. nih.govacs.org

Table 1: Synthesis of Azaphenoxathiine Systems from 2(1H)-Pyridinone, 3-mercapto-

| Reactant | Product |

| o-chloronitrobenzene | 4-azaphenoxathiine |

| 2-chloro-3-nitropyridine | 1,6-diazaphenoxathiine |

| 3-chloro-4-nitropyridine 1-oxide | 2,6-diazaphenoxathiine 2-oxide |

The structural framework of 2(1H)-Pyridinone, 3-mercapto- and its derivatives are valuable building blocks in multi-component reactions (MCRs), which are efficient one-pot processes for synthesizing complex molecules. A notable example is the Ce(III)-catalyzed, three-component coupling reaction of chalcones, 2-methyl-2-phenyl-1,3-oxathiolan-5-one, and amines to produce substituted 3-mercapto-2(1H)-pyridinones. This reaction proceeds with high diastereoselectivity and involves a sequence of Michael addition, condensation, and ring transformation. The use of a cerium(III) catalyst is advantageous due to its environmental friendliness and operational simplicity at ambient temperatures.

This MCR approach provides a direct route to substituted 3-mercapto-2(1H)-pyridinones, which are themselves important for synthesizing pharmacologically interesting azaphenoxathiines and related compounds. The development of such novel MCRs is significant for creating chemical scaffolds and combinatorial libraries for drug discovery efforts.

Design and Development of Molecular Probes and Functional Materials

The ability of the 3-mercapto-2(1H)-pyridinone scaffold to interact with metal ions and participate in non-covalent interactions has led to its use in the design of molecular probes and functional materials.

The 3-hydroxy-2(1H)-pyridinone (3,2-HOPO) moiety, a tautomeric form of 3-mercapto-2(1H)-pyridinone, is a well-established chelating unit for various metal ions. google.comnih.gov The presence of both a hydroxyl and a carbonyl group allows for the formation of stable complexes with hard metal ions like Fe(III), Gd(III), Am(III), Pu(IV), Np(IV), and U(VI). google.com The acidity of the hydroxypyridinone can be tuned by introducing electron-withdrawing groups, which enhances the stability of the metal complexes. google.com

Researchers have synthesized a variety of bidentate and hexadentate ligands incorporating the 3-hydroxy-2(1H)-pyridinone moiety. nih.gov The stability constants of the iron(III) complexes of these ligands have been determined, with some hexadentate ligands showing stability comparable to that of the well-known iron chelator desferrioxamine B. nih.gov These properties make them promising candidates for applications in chelation therapy and as components of luminescent probes. nih.govmdpi.com

The ability of the pyridinone ring to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component in the construction of supramolecular assemblies. The self-association of pyridinone and thiopyridone isomers can influence their protomeric equilibriums. acs.org This property can be exploited to direct the formation of ordered structures.

Furthermore, pyridinone-containing ligands have been utilized to create complex metallosupramolecular architectures. csic.es For instance, 6-mercapto-2(1H)-pyridone has been used to synthesize tetranuclear rhodium and iridium complexes. csic.esresearchgate.net These complexes can act as building blocks for the assembly of coordination polymers. csic.es The ability to control the structure and properties of these assemblies on the nanomolecular scale is a key area of research in supramolecular chemistry. uoc.gr

Computational Design of Novel Pyridinone-Based Architectures for Structure-Based Drug Discovery

Computational methods are increasingly employed in the design of novel drug candidates. nih.govbohrium.com The 2(1H)-pyridinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in biologically active compounds. frontiersin.org This makes it an attractive starting point for computational drug design.

Structure-based drug design approaches, such as molecular docking and molecular dynamics simulations, can be used to predict how pyridinone-based molecules will interact with biological targets. nih.govnih.gov For example, computational studies have been used to investigate 2-pyridone derivatives as potential inhibitors of the SARS-CoV-2 main protease. nih.gov These studies provide insights into the structure-activity relationships and can guide the synthesis of more potent and selective inhibitors. nih.gov

By employing techniques like scaffold hopping, where the core structure of a known active molecule is replaced with a different scaffold like a pyridinone, medicinal chemists can design novel compounds with improved properties. nih.gov This approach, combined with property and structure-based design, has been successful in identifying potent and selective enzyme inhibitors. nih.gov Computational tools are also used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed molecules, which is crucial for the development of safe and effective drugs. nih.govunivie.ac.at

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 3-mercapto-2(1H)-pyridinone, and what experimental parameters critically influence reaction yield?

- Methodological Answer : The first synthesis involves three high-yielding steps starting from 2-tert-butylthiazolo[4,5-b]pyridine. Key parameters include:

- Temperature control : Optimal cyclization occurs at 80–100°C.

- Base selection : Sodium hydride or potassium carbonate is critical for deprotonation during condensation.

- Purification : Column chromatography with silica gel or recrystallization ensures purity.

- Substrate reactivity : Electron-withdrawing substituents on precursors enhance cyclization efficiency .

Q. Which spectroscopic techniques are most effective for characterizing 3-mercapto-2(1H)-pyridinone and its derivatives?

- Methodological Answer :

- IR spectroscopy : Identifies thiol (–SH) stretches (~2550 cm⁻¹) and carbonyl (C=O) vibrations (~1650 cm⁻¹) .

- NMR : NMR confirms tautomeric equilibria (e.g., enol-keto forms), while NMR resolves ring substitution patterns .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways .

- X-ray crystallography : Resolves hydrogen-bonding networks in solid-state structures .

Q. How does the tautomeric equilibrium of 3-mercapto-2(1H)-pyridinone affect its reactivity in heterocyclic synthesis?

- Methodological Answer :

- Tautomer identification : Use NMR in DMSO-d₆ to detect enol (C=O) and thiol-keto (C–S) forms.

- Reactivity modulation : The thiolate form (deprotonated –SH) acts as a nucleophile in SNAr reactions, while the keto form participates in cycloadditions.

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize the thiolate, enhancing reactivity with electrophiles like o-chloronitrobenzene .

Advanced Research Questions

Q. What mechanistic insights explain substituent-dependent outcomes in base-catalyzed cyclization reactions of pyridinone precursors?

- Methodological Answer :

- Electronic effects : Electron-deficient aryl groups in N-(3-oxoalkenyl)amides accelerate aldol-type cyclization by stabilizing transition states via resonance.

- Steric hindrance : Bulky substituents at the α-position reduce ring strain, favoring 6-endo-trig over 5-exo-trig pathways.

- Kinetic studies : Use in-situ FTIR or LC-MS to monitor intermediate formation and identify rate-limiting steps .

Q. How can computational methods predict the reactivity of 3-mercapto-2(1H)-pyridinone in designing novel azaphenoxathiine analogs?

- Methodological Answer :

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to analyze frontier molecular orbitals (FMOs) and nucleophilic/electrophilic sites.

- Transition-state modeling : Identify energy barriers for condensation reactions with chloro-nitroarenes.

- Hammett analysis : Correlate substituent σ values with reaction rates to predict electronic effects on azaphenoxathiine yields .

Q. What strategies resolve contradictions in reported spectral data for pyridinone derivatives (e.g., IR absorption vs. NMR chemical shifts)?

- Methodological Answer :

- Comparative analysis : Cross-reference data from NIST Standard Reference Database 69 and primary literature (e.g., Spectrochimica Acta A) .

- Solvent standardization : Replicate experiments in deuterated solvents (e.g., D₂O for IR) to isolate solvent-induced shifts.

- Error source identification : Check for tautomerism, hydrate formation, or paramagnetic impurities in NMR samples .

Q. How can researchers design experiments to evaluate the biological activity of 3-mercapto-2(1H)-pyridinone hybrids against neglected disease targets?

- Methodological Answer :

- SAR development : Synthesize derivatives with varied substituents (e.g., methyl, methoxy) at positions 4 and 6.

- In-vitro assays : Use Plasmodium falciparum cultures for antimalarial testing or TNF-α inhibition assays for anti-inflammatory activity.

- Docking studies : Align pyridinone scaffolds with active sites of validated targets (e.g., PfATP4 for antimalarials) using AutoDock Vina .

Experimental Design & Data Analysis

Q. What experimental protocols optimize the synthesis of 3-mercapto-2(1H)-pyridinone derivatives for high-throughput screening?

- Methodological Answer :

- Parallel synthesis : Employ microwave-assisted reactions to reduce reaction times (e.g., 30 minutes at 150°C).

- Automated purification : Use flash chromatography systems with UV-triggered fraction collection.

- Yield tracking : Apply Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst interactions .

Q. How should researchers analyze conflicting data on hydrogen-bonding behavior in pyridinone derivatives?

- Methodological Answer :

- Crystallographic validation : Compare X-ray structures of derivatives (e.g., 3-phenyl vs. 4-methyl) to identify H-bond motifs.

- Vibrational coupling : Use 2D-IR spectroscopy to detect intermolecular interactions in solution.

- Theoretical models : Simulate H-bond strengths using MP2/cc-pVTZ calculations and correlate with experimental pKa values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.